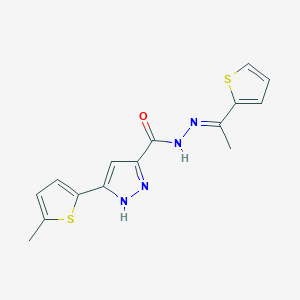

![molecular formula C23H24N4O3 B11644372 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)

5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-オキソ-5-[4-(4-フェニルキナゾリン-2-イル)ピペラジン-1-イル]ペンタン酸: は、キナゾリン部分がピペラジン環に結合し、さらにペンタン酸鎖に結合した複雑な有機化合物です。

2. 製法

合成経路と反応条件

5-オキソ-5-[4-(4-フェニルキナゾリン-2-イル)ピペラジン-1-イル]ペンタン酸の合成は、通常、複数の段階を必要とします。

キナゾリン部分の形成: キナゾリン環は、アントラニル酸とホルムアミドの縮合反応、それに続く環化反応によって合成できます。

ピペラジン誘導体の誘導: ピペラジン環は、キナゾリン誘導体とピペラジンを制御された条件下で反応させることによって導入されます。

ペンタン酸への結合: 最後の段階では、ピペラジン誘導体をペンタン酸誘導体とカップリングします。この際、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やDMAP(4-ジメチルアミノピリジン)などのカップリング剤が使用されることが多いです。

工業的生産方法

この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路の最適化を必要とする可能性があります。これには、自動合成装置、連続フローリアクター、再結晶やクロマトグラフィーなどの厳格な精製プロセスを使用することが含まれる可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid typically involves multiple steps:

Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

Piperazine Derivatization: The piperazine ring is introduced by reacting the quinazoline derivative with piperazine under controlled conditions.

Linking to Pentanoic Acid: The final step involves the coupling of the piperazine derivative with a pentanoic acid derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

化学反応の分析

反応の種類

酸化: この化合物は、特にフェニル部分とキナゾリン部分で酸化反応を起こす可能性があります。

還元: 還元反応は、キナゾリン環を標的にして、ジヒドロキナゾリン誘導体に変換することが可能です。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤がよく使用されます。

置換: アルキルハライドやアシルクロライドなどの求核剤は、塩基性条件下で使用できます。

主な生成物

酸化: 生成物には、キナゾリンN-オキシドやフェニルケトンが含まれる可能性があります。

還元: 生成物には、ジヒドロキナゾリン誘導体を含めることができます。

置換: 生成物には、さまざまな置換ピペラジン誘導体を含めることができます。

4. 科学研究における用途

化学

化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造は、多様な化学修飾を可能にするため、合成有機化学において価値があります。

生物学

生物学研究において、5-オキソ-5-[4-(4-フェニルキナゾリン-2-イル)ピペラジン-1-イル]ペンタン酸は、キナゾリン誘導体の生物学的標的との相互作用を研究するために使用できます。これは、酵素阻害や受容体結合を調べるためのプローブとして役立ちます。

医学

医学的には、この化合物は、新薬開発のためのリード化合物として可能性を秘めています。キナゾリン誘導体は、抗がん作用、抗ウイルス作用、抗菌作用が知られており、この化合物は同様の治療用途で検討される可能性があります。

産業

産業部門では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid can be used to study the interactions of quinazoline derivatives with biological targets. It may serve as a probe to investigate enzyme inhibition and receptor binding.

Medicine

Medically, this compound holds potential as a lead compound for the development of new drugs. Quinazoline derivatives are known for their anticancer, antiviral, and antibacterial properties, suggesting that this compound could be explored for similar therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

5-オキソ-5-[4-(4-フェニルキナゾリン-2-イル)ピペラジン-1-イル]ペンタン酸の作用機序は、酵素や受容体などの特定の分子標的と相互作用する能力に関連していると考えられます。キナゾリン部分は、細胞シグナル伝達経路において重要な役割を果たすチロシンキナーゼを阻害することが知られています。これらの酵素を阻害することにより、この化合物は細胞の増殖と生存を妨げることができ、そのため、潜在的な抗がん剤となります。

6. 類似の化合物との比較

類似の化合物

- 5-オキソ-5-[4-(2,3,4-トリメトキシベンジル)ピペラジン-1-イル]ペンタン酸

- 5-オキソ-5-[4-(4-イソプロピルフェニルスルホニル)ピペラジン-1-イル]ペンタン酸

独自性

類似の化合物と比較して、5-オキソ-5-[4-(4-フェニルキナゾリン-2-イル)ピペラジン-1-イル]ペンタン酸は、キナゾリン部分の存在によりユニークです。この構造的特徴は、特にチロシンキナーゼの阻害において、他の関連化合物では一般的に見られない独特の生物学的活性を付与します。

類似化合物との比較

Similar Compounds

- 5-Oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanoic acid

- 5-Oxo-5-[4-(4-isopropylphenylsulfonyl)piperazin-1-yl]pentanoic acid

Uniqueness

Compared to similar compounds, 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid is unique due to the presence of the quinazoline moiety. This structural feature imparts distinct biological activities, particularly in the inhibition of tyrosine kinases, which is not commonly observed in other related compounds.

特性

分子式 |

C23H24N4O3 |

|---|---|

分子量 |

404.5 g/mol |

IUPAC名 |

5-oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid |

InChI |

InChI=1S/C23H24N4O3/c28-20(11-6-12-21(29)30)26-13-15-27(16-14-26)23-24-19-10-5-4-9-18(19)22(25-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,29,30) |

InChIキー |

PMHKLKSBKHHXCZ-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)CCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-Methyl-2-(propan-2-YL)phenoxy]-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11644289.png)

![butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644291.png)

![Ethyl 6-ethyl-2-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11644305.png)

![3-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N,N,N-trimethylpropan-1-aminium](/img/structure/B11644320.png)

![4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11644324.png)

![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B11644332.png)

![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11644351.png)

![2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644359.png)

![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)

![propan-2-yl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644369.png)

![2-ethoxyethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644374.png)

![1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate](/img/structure/B11644385.png)

![N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide](/img/structure/B11644392.png)